molecular formula C12H11BrN2O B13647994 3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B13647994
M. Wt: 279.13 g/mol
InChI Key: CVHULAFFKBPCSX-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound that features a pyrazole ring fused with a tetrahydropyran ring and a bromophenyl substituent. This compound is part of the pyrazole family, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with a suitable dicarbonyl compound under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The bromophenyl group enhances its binding affinity to these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

3-(4-bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

InChI

InChI=1S/C12H11BrN2O/c13-9-3-1-8(2-4-9)12-10-7-16-6-5-11(10)14-15-12/h1-4H,5-7H2,(H,14,15)

InChI Key

CVHULAFFKBPCSX-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1NN=C2C3=CC=C(C=C3)Br

Origin of Product

United States

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